molecular formula C10H14AlClO5 B13739026 (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium CAS No. 14613-28-6

(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium

Katalognummer: B13739026
CAS-Nummer: 14613-28-6
Molekulargewicht: 276.65 g/mol
InChI-Schlüssel: FQKGWBJSTCBPNT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium is a chemical compound that has garnered interest in various fields due to its unique properties. This compound is characterized by the presence of a chlorophenoxy group attached to a methylpropionate moiety, which is further complexed with dihydroxyaluminium. It is known for its applications in different scientific and industrial domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium typically involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with aluminium hydroxide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is heated to facilitate the formation of the desired compound. The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to achieve consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

(2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2-(4-Chlorophenoxy)-2-methylpropionato-O1)dihydroxyaluminium apart from similar compounds is its unique combination of a chlorophenoxy group with a methylpropionate moiety and dihydroxyaluminium. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

14613-28-6

Molekularformel

C10H14AlClO5

Molekulargewicht

276.65 g/mol

InChI

InChI=1S/C10H11ClO3.Al.2H2O/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;;/h3-6H,1-2H3,(H,12,13);;2*1H2/q;+1;;/p-1

InChI-Schlüssel

FQKGWBJSTCBPNT-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C(=O)O[Al])OC1=CC=C(C=C1)Cl.O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.